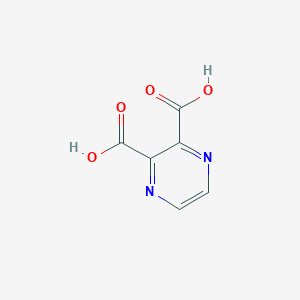

2,3-Pyrazinedicarboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1908. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

pyrazine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-5(10)3-4(6(11)12)8-2-1-7-3/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCRGHABDDWQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237467 | |

| Record name | 2,3-Pyrazinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-01-0 | |

| Record name | 2,3-Pyrazinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Pyrazinedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Pyrazinedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Pyrazinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazine-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-PYRAZINEDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNN35WOF29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Evolution of Research on the Compound

The study of 2,3-pyrazinedicarboxylic acid has evolved significantly since its initial synthesis. Early preparative methods focused on the oxidation of quinoxaline (B1680401). orgsyn.org One of the most common historical methods involved the oxidation of quinoxaline using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under reflux conditions. orgsyn.org Researchers also explored electrolytic oxidation as an alternative route. orgsyn.org

A notable advancement in the purification of the compound was the discovery of its monopotassium salt, which exhibits significantly lower water solubility compared to the free acid, facilitating its precipitation and isolation. The foundational synthesis often began with the reaction of o-phenylenediamine (B120857) and glyoxal (B1671930) to produce the quinoxaline precursor. orgsyn.org

The focus of research has progressively shifted from fundamental synthesis to application-oriented studies. Early investigations documented the creation of various esters of pyrazinoic and pyrazine-2,3-dicarboxylic acids, expanding the chemical library of its derivatives. acs.org The first determination of its solid-state structure, specifically of its dihydrate form, was accomplished in the 1970s through X-ray diffraction, providing crucial insights into its molecular geometry and hydrogen bonding patterns. oup.com In subsequent years, research began to uncover its potential as an intermediate in the synthesis of bioactive molecules, including compounds investigated for anti-tuberculosis activity. More recent synthetic developments have introduced alternative, milder oxidation systems, such as using sodium chlorate (B79027) with a copper sulfate (B86663) and sulfuric acid catalyst, which offers better control over reaction conditions. google.com

| Key Synthesis Methods for this compound | |||

| Method | Starting Material | Reagents/Conditions | Notes |

| Permanganate Oxidation | Quinoxaline orgsyn.org | Potassium permanganate (KMnO₄); Aqueous, reflux (68–90°C) | A traditional method with yields around 70%. |

| Electrolytic Oxidation | Quinoxaline orgsyn.org | Electrochemical oxidation on a nickel electrode. | An alternative to chemical oxidants. |

| Chlorate Oxidation | Quinoxaline google.com | Sodium chlorate (NaClO₃); CuSO₄/H₂SO₄ catalyst; 40-150 °C. google.com | A milder reaction with more easily controlled temperature. google.com |

Significance of the Pyrazine Dicarboxylate Moiety in Contemporary Chemistry

Oxidation of Quinoxaline (B1680401) Precursors

The conversion of quinoxaline to this compound involves the cleavage of the benzene (B151609) ring fused to the pyrazine core. This transformation is typically accomplished using strong oxidizing agents.

The oxidation of quinoxaline using potassium permanganate (B83412) (KMnO₄) is a well-documented and traditional method for preparing this compound. orgsyn.orgthieme-connect.de This reaction is typically performed by treating quinoxaline with a hot aqueous solution of potassium permanganate. orgsyn.orgblogspot.com The process involves the oxidative cleavage of the heterocyclic ring of quinoxaline.

The reaction requires careful control of the conditions to achieve good yields, which are reported to be in the range of 71-77%. researchgate.net A detailed procedure involves adding a saturated aqueous solution of potassium permanganate to a hot (approx. 90°C) aqueous solution of quinoxaline, causing the mixture to boil gently. orgsyn.org The rate of addition is controlled to manage the exothermic reaction. orgsyn.org Following the oxidation, the manganese dioxide byproduct is filtered off, and the resulting dipotassium (B57713) salt of the acid is treated with hydrochloric acid to precipitate the final product. orgsyn.org The crude product can then be purified by recrystallization from acetone. blogspot.com This method is also applicable to substituted quinoxalines, yielding the corresponding substituted pyrazinedicarboxylic acids. thieme-connect.de For instance, 2-methylquinoxaline (B147225) can be oxidized to 2-methyl-5,6-pyrazinedicarboxylic acid in 70-75% yields using this procedure. orgsyn.org

Table 1: Permanganate-Mediated Oxidation of Quinoxaline

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Starting Material | Quinoxaline | orgsyn.org |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | orgsyn.org |

| Solvent | Water | orgsyn.org |

| Reaction Temperature | ~90°C (maintained at gentle boil) | orgsyn.org |

| Reactant Ratio | 1.12 moles Quinoxaline to 6.6 moles KMnO₄ | orgsyn.org |

| Work-up | Filtration of MnO₂, acidification with HCl | orgsyn.orgblogspot.com |

| Purification | Recrystallization from acetone | orgsyn.org |

| Yield | 71-77% | orgsyn.orgresearchgate.net |

An alternative oxidation method utilizes sodium chlorate (B79027) (NaClO₃) as the oxidant in an acidic medium. google.com This approach is described as a milder reaction that is easier to control compared to permanganate oxidation. google.com The synthesis is carried out by reacting quinoxaline in water with sodium chlorate in the presence of a copper sulfate (B86663) and concentrated sulfuric acid system. google.com

The reaction is typically conducted by heating the acidic copper sulfate solution, adding quinoxaline, and then adding sodium chlorate in batches while maintaining the temperature between 80°C and 110°C for several hours. google.com The product is initially isolated as a quinoxaline copper solid, which is then treated with a sodium hydroxide (B78521) solution. google.com Subsequent acidification with concentrated hydrochloric acid to a pH of 1 precipitates the this compound. google.com Yields for this method have been reported in the range of 40% to 56%. google.com

Table 2: Chlorate-Based Oxidation of Quinoxaline - Example Conditions and Yields

| Quinoxaline (mol) | Sodium Chlorate (mol) | Reaction Temp. | Yield | Source(s) |

|---|---|---|---|---|

| 0.03 | 0.15 | 80°C | 48.4% | google.com |

| 0.03 | 0.12 | 80°C | 49.2% | google.com |

| 0.03 | 0.105 | 90°C | 40.3% | google.com |

Alternative Synthetic Approaches and Modifications

Besides the common oxidation routes, other methods for the synthesis of this compound have been explored. Electrolytic oxidation of quinoxaline has been reported as an alternative to chemical oxidation. orgsyn.org More specific electrochemical methods have been investigated, involving the oxidation of quinoxaline on a nickel or copper electrode with electrochemically regenerated potassium permanganate. researchgate.netresearchgate.net These electrochemical approaches are considered potentially greener alternatives, though factors like scalability and yield are still under investigation. For the process using a copper anode, current efficiencies of approximately 55% and substance efficiencies up to 72% have been achieved. researchgate.net

Another synthetic route starts from 2,3-dicyanopyrazine, which can be converted to this compound. chemicalbook.com This involves a multi-step reaction sequence, beginning with methanol (B129727) and followed by refluxing in water. chemicalbook.com

Mechanistic Investigations of Synthesis Reactions

The fundamental mechanism for the conversion of quinoxaline to this compound via oxidation is the oxidative cleavage of the fused benzene ring. blogspot.com In the permanganate-mediated reaction, the potent oxidizing power of KMnO₄ under hot aqueous conditions is responsible for breaking the carbon-carbon bonds of the benzene portion of the quinoxaline molecule, leaving the more stable pyrazine ring intact, which is then functionalized with carboxylic acid groups. thieme-connect.de

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-PDCA, and how do oxidation methods affect yield and purity?

- Methodology : The primary synthesis involves oxidizing quinoxaline or benzopyrazine with potassium permanganate (KMnO₄) under reflux (68–90°C) in aqueous acidic or neutral conditions. Key steps include neutralization with HCl to pH 2, crystallization below 15°C, and purification via ethanol washing. Alternative methods include electrochemical oxidation of quinoxaline on a nickel electrode, yielding 2,3-PDCA in lower-temperature regimes .

- Comparative Analysis : Traditional KMnO₄ oxidation achieves ~70% yield but requires precise pH control to avoid overoxidation. Electrochemical methods offer greener alternatives but may produce side products like oxalate under hydrothermal conditions .

Q. Which spectroscopic techniques are most reliable for characterizing 2,3-PDCA and its metal complexes?

- Techniques :

- FT-IR/Raman : Identify carboxylate stretching modes (e.g., asymmetric/symmetric ν(COO⁻) at ~1600–1400 cm⁻¹) and pyrazine ring vibrations .

- NMR : ¹H/¹³C spectra (D₂O/DMSO-d₆) reveal protonation states and coordination-induced shifts (e.g., downfield shifts for carboxylate carbons upon metal binding) .

- XRD : Resolve coordination geometries (e.g., monodentate vs. bridging carboxylate modes) in crystalline complexes .

Advanced Research Questions

Q. How does pH modulate the structural diversity of lanthanide coordination polymers with 2,3-PDCA?

- Experimental Design : Hydrothermal reactions with La³+/Eu³+/Tb³+ salts at pH 4–9 yield 3D polymers like [La₂(2,3-pzdc)₃(H₂O)]ₙ. At lower pH (4–5), carboxylate groups remain protonated, favoring monodentate coordination. Higher pH (7–9) deprotonates ligands, enabling bridging modes and varied dimensionality .

- Data Analysis : Single-crystal XRD shows pH-dependent coordination numbers (e.g., La³+ shifts from 8-coordinate at pH 4 to 9-coordinate at pH 7). Luminescence studies (Eu³+/Tb³+ polymers) correlate emission intensity with ligand-to-metal energy transfer efficiency .

Q. What mechanisms drive the in situ formation of oxalate from 2,3-PDCA under hydrothermal conditions?

- Pathway Analysis : ¹³C NMR and ESI-MS reveal oxidative decomposition of 2,3-PDCA via pyrazine ring cleavage. Intermediates like 2-pyrazinecarboxylic acid and glycolic acid form, with oxalate emerging as a stable byproduct. This process competes with coordination polymer assembly, requiring kinetic control (e.g., shorter reaction times) to suppress decomposition .

- Impact on Synthesis : Oxalate contamination alters polymer topology (e.g., Nd³+ systems form mixed-ligand networks with oxalate bridges). Researchers must monitor reaction progress via in situ NMR or adjust redox conditions to minimize side reactions .

Q. How does 2,3-PDCA achieve selective copper(II) precipitation, and what factors govern its metal ion selectivity?

- Mechanistic Insight : 2,3-PDCA selectively binds Cu²+ via a [Cu(2,3-PDCA-H)₂]ₙ·2nH₂O complex, leveraging steric and electronic effects. The ligand’s planar geometry and dual carboxylate/pyrazine donors favor square-planar Cu²+ coordination over smaller ions (e.g., Zn²+/Fe³+). Selectivity is pH-dependent, with optimal Cu precipitation at pH 3–4 .

- Validation : Single-crystal XRD and UV-Vis confirm Cu²+ binding. Competitive studies (e.g., with Au³+) show minimal interference, making 2,3-PDCA viable for e-waste recycling (98.5% Cu recovery) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported coordination modes of 2,3-PDCA across metal complexes?

- Case Study : Some studies describe monodentate carboxylate binding (e.g., [Cu(pzdc)(H₂O)(en)₂]), while others report bridging modes (e.g., Co³+ polymers). Contradictions arise from pH, counterion effects, and steric hindrance.

- Resolution : Systematic XRD and DFT studies show that steric bulk from ancillary ligands (e.g., ethylenediamine) forces monodentate coordination, whereas flexible ligands (e.g., water) permit bridging. pH-driven deprotonation also alters binding modes .

Methodological Recommendations

- Synthesis Optimization : Use KMnO₄ in a H₂SO₄/CuSO₄ catalyst system for scalable 2,3-PDCA production .

- Complex Characterization : Combine XRD with thermogravimetric analysis (TGA) to assess thermal stability and ligand loss in coordination polymers .

- Selectivity Tuning : Adjust pH and ligand-to-metal ratios to enhance Cu²+ vs. Au³+ selectivity in precipitation workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.